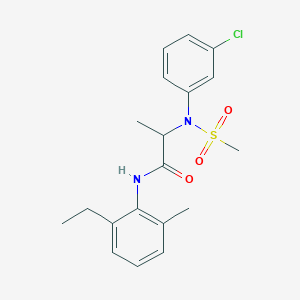
N~2~-(3-chlorophenyl)-N-(2-ethyl-6-methylphenyl)-N~2~-(methylsulfonyl)alaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(3-chlorophenyl)-N-(2-ethyl-6-methylphenyl)-N~2~-(methylsulfonyl)alaninamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, an ethyl-methylphenyl group, and a methylsulfonyl group attached to an alaninamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-chlorophenyl)-N-(2-ethyl-6-methylphenyl)-N~2~-(methylsulfonyl)alaninamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to form the 3-chlorophenyl intermediate.
Alkylation: The 2-ethyl-6-methylphenyl group is introduced through an alkylation reaction.
Sulfonylation: The methylsulfonyl group is added via a sulfonylation reaction, often using reagents like methylsulfonyl chloride.
Amidation: The final step involves the amidation of the alanine derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N~2~-(3-chlorophenyl)-N-(2-ethyl-6-methylphenyl)-N~2~-(methylsulfonyl)alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the chlorophenyl group or the sulfonyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated products or reduced sulfonyl derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N~2~-(3-chlorophenyl)-N-(2-ethyl-6-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N2-(3-chlorophenyl)-N-(2-ethyl-6-methylphenyl)-N~2~-(methylsulfonyl)alaninamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The pathways involved can include modulation of signal transduction, inhibition of protein synthesis, or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N~2~-(3-chlorophenyl)-N-(2-ethylphenyl)-N~2~-(methylsulfonyl)alaninamide: Lacks the methyl group on the phenyl ring.
N~2~-(3-chlorophenyl)-N-(2-methylphenyl)-N~2~-(methylsulfonyl)alaninamide: Lacks the ethyl group on the phenyl ring.
N~2~-(3-chlorophenyl)-N-(2-ethyl-6-methylphenyl)alaninamide: Lacks the methylsulfonyl group.
Uniqueness
N~2~-(3-chlorophenyl)-N-(2-ethyl-6-methylphenyl)-N~2~-(methylsulfonyl)alaninamide is unique due to the presence of all three functional groups (chlorophenyl, ethyl-methylphenyl, and methylsulfonyl) on the alaninamide backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C19H23ClN2O3S |
|---|---|
Molekulargewicht |
394.9 g/mol |
IUPAC-Name |
2-(3-chloro-N-methylsulfonylanilino)-N-(2-ethyl-6-methylphenyl)propanamide |
InChI |
InChI=1S/C19H23ClN2O3S/c1-5-15-9-6-8-13(2)18(15)21-19(23)14(3)22(26(4,24)25)17-11-7-10-16(20)12-17/h6-12,14H,5H2,1-4H3,(H,21,23) |
InChI-Schlüssel |
NFEGPKFFUUOMDL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC(=C1NC(=O)C(C)N(C2=CC(=CC=C2)Cl)S(=O)(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


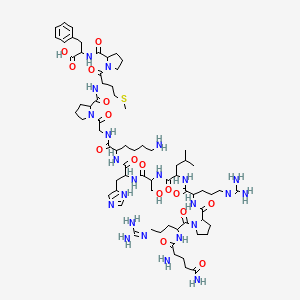

![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N-(2-methyl-3-nitrophenyl)glycinamide](/img/structure/B12470326.png)
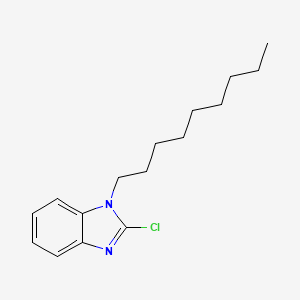
![N-(3-acetylphenyl)-N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]alaninamide](/img/structure/B12470332.png)
![N~2~-(3-acetylphenyl)-N-[2-(azepan-1-ylcarbonyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12470333.png)
![4-[4-(aminomethyl)-7a-methyl-1-methylidene-hexahydro-2H-inden-5-yl]-3-(hydroxymethyl)-4-methylcyclohexan-1-ol](/img/structure/B12470335.png)
![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)butanamide](/img/structure/B12470342.png)
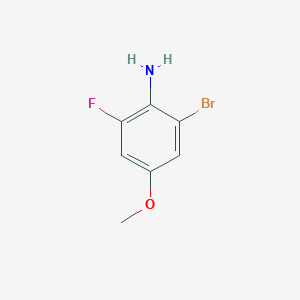
![N-benzyl-5-chloro-N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-methoxybenzenesulfonamide](/img/structure/B12470346.png)
![3-bromo-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzenesulfonamide](/img/structure/B12470356.png)
![N-(4-{5-[(4-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B12470375.png)
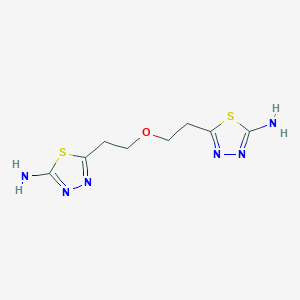
![2-({4-[(4-Chlorophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}sulfanyl)acetamide](/img/structure/B12470397.png)
